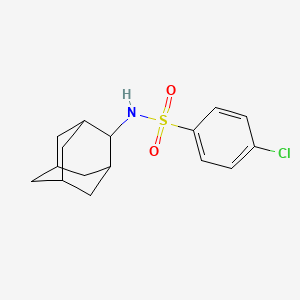
3-fluoro-N-(6-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound is a potent inhibitor of various enzymes, including HDAC6, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The compound works by inhibiting the activity of HDAC6, which is an enzyme that plays a critical role in the regulation of various cellular processes, including gene expression, protein degradation, and cell migration. By inhibiting the activity of HDAC6, the compound can induce cell death in cancer cells and prevent the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects on the body. It can induce apoptosis in cancer cells, which is a process of programmed cell death that occurs naturally in the body. The compound can also inhibit angiogenesis, which is the process of the formation of new blood vessels, which is essential for the growth and proliferation of tumor cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-fluoro-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its high potency and selectivity towards HDAC6. This makes it an ideal candidate for studying the role of HDAC6 in various cellular processes. However, one of the limitations of using the compound is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
The research on 3-fluoro-N-(6-methyl-2-pyridinyl)benzamide is still in its early stages, and there are several future directions that researchers can explore. One of the areas of research is the development of more potent and selective inhibitors of HDAC6, which can be used for the treatment of various diseases. Another area of research is the study of the compound's potential applications in the field of neuroscience, as it has been shown to have neuroprotective properties in some studies.
Conclusion:
In conclusion, 3-fluoro-N-(6-methyl-2-pyridinyl)benzamide is a promising compound with various potential applications in the field of scientific research. Its high potency and selectivity towards HDAC6 make it an ideal candidate for the treatment of various diseases, including cancer. However, more research is needed to fully understand the compound's mechanism of action and its potential applications in other fields of research.
Synthesis Methods
The synthesis of 3-fluoro-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 6-methyl-2-pyridinylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its application in the field of medicinal chemistry. Researchers have shown that the compound has potent anti-cancer properties and can be used for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
3-fluoro-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBRCLMCMYMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-methylpyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)



![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)


![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)